SR94

Descripción

Propiedades

IUPAC Name |

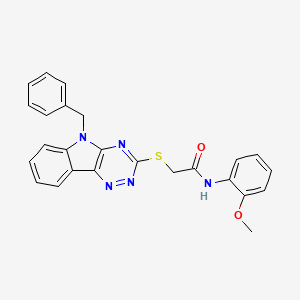

2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5O2S/c1-32-21-14-8-6-12-19(21)26-22(31)16-33-25-27-24-23(28-29-25)18-11-5-7-13-20(18)30(24)15-17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQJWOPKOGJTNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SR9009

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR9009, also known as Stenabolic, is a synthetic small molecule widely recognized as a potent agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). These receptors are critical components of the core molecular clock, linking circadian rhythms to the transcriptional regulation of metabolic and inflammatory pathways. By activating REV-ERB, SR9009 enhances their inherent transcriptional repressor function, profoundly impacting the expression of genes involved in lipid and glucose metabolism, inflammation, and circadian behavior. However, emerging evidence reveals that SR9009 can also elicit biological effects through REV-ERB-independent pathways, including the activation of the NRF2 antioxidant response. This guide provides a comprehensive technical overview of the established and proposed mechanisms of action of SR9009, presents key quantitative data, details common experimental protocols, and discusses the critical aspect of its target specificity.

Core Mechanism of Action: Agonism of REV-ERB Nuclear Receptors

The primary and most well-characterized mechanism of action for SR9009 is its function as a synthetic agonist for REV-ERBα and REV-ERBβ.[1]

Binding and Activation of REV-ERB

SR9009 binds directly to the ligand-binding domain of REV-ERBα and REV-ERBβ. This interaction stabilizes the receptor in a conformation that enhances its ability to recruit co-repressor complexes.[2] Unlike most nuclear receptors, REV-ERBs lack a canonical activation function 2 (AF2) domain, meaning they function exclusively as transcriptional repressors.[3][4] The binding of an agonist like SR9009 potentiates this repressive activity.

Recruitment of Co-repressor Complex

Upon agonist binding, REV-ERB actively recruits a multi-protein co-repressor complex, principally composed of Nuclear Receptor Co-repressor 1 (NCoR) and Histone Deacetylase 3 (HDAC3).[3][4][5][6] This REV-ERB/NCoR/HDAC3 complex is the functional unit that mediates gene silencing.[4]

Transcriptional Repression of Target Genes

The REV-ERB-led co-repressor complex binds to specific DNA sequences known as REV-ERB Response Elements (ROREs) in the promoter regions of its target genes.[4] The HDAC3 component then catalyzes the deacetylation of histone proteins in the surrounding chromatin, leading to a more compact chromatin structure that is inaccessible to the transcriptional machinery, thereby repressing gene expression.[4][6]

A primary target of REV-ERB-mediated repression is the Bmal1 gene, a master regulator and positive driver of the circadian clock.[3][7][8] By suppressing Bmal1 transcription, SR9009 directly modulates the core clock, leading to significant alterations in circadian behavior and the rhythmic expression of numerous clock-controlled genes.[1][2]

Quantitative Pharmacodynamics of SR9009

The potency and binding affinity of SR9009 for REV-ERB receptors have been quantified through various biochemical and cell-based assays. The terms EC50, IC50, and Kd are used to describe these properties.[9][10]

-

EC50 (Half-maximal Effective Concentration): The concentration of an agonist that provokes a response halfway between the baseline and maximum response.[10]

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to inhibit a biological process or response by 50%.[9][10]

-

Kd (Dissociation Constant): Measures the binding affinity between a ligand and its target; a lower Kd indicates a tighter binding interaction.[10]

| Parameter | Target | Value (nM) | Assay Type | Reference(s) |

| EC50 | REV-ERBα/β | 710 | Not Specified | |

| IC50 | REV-ERBα | 670 | Gal4-REV-ERBα Luciferase Reporter (HEK293 cells) | [2] |

| IC50 | REV-ERBβ | 800 | Gal4-REV-ERBβ Luciferase Reporter (HEK293 cells) | [2] |

| IC50 | REV-ERBα | 710 | Bmal1 Promoter Luciferase Reporter (HEK293 cells) | [1][2] |

| Kd | REV-ERBα | 800 | Circular Dichroism Analysis (Direct Binding) | [2] |

Signaling Pathways and Logical Frameworks

Alternative Mechanisms and Specificity Considerations

While SR9009 is a valuable tool to probe REV-ERB function, accumulating evidence indicates that not all of its biological effects can be attributed to these receptors. This is a critical consideration for drug development and data interpretation.

REV-ERB-Independent Effects

Studies using conditional double-knockout (DKO) mouse models, where both Rev-erbα and Rev-erbβ are deleted, have been instrumental. In hepatocytes and embryonic stem cells lacking both REV-ERBs, SR9009 was still found to decrease cell viability, alter cellular metabolism, and change gene transcription.[11][12][13] Similarly, the cardioprotective effects of SR9009 after pressure overload were maintained in cardiac-specific REV-ERB DKO mice, strongly suggesting a REV-ERB-independent mechanism in that context.[14]

NRF2 Pathway Activation

An alternative mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[3][15] NRF2 is a master regulator of the antioxidant response, controlling the expression of cytoprotective genes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3] Studies have shown that SR9009 can increase the expression and nuclear translocation of NRF2, leading to a reduction in reactive oxygen species (ROS) and protection against oxidative stress-induced damage, such as in cerebral ischemia.[3][15][16][17] This effect may be responsible for some of the anti-inflammatory and cytoprotective properties previously attributed solely to REV-ERB activation.[3][16]

Key Experimental Protocols

The elucidation of SR9009's mechanism of action relies on a suite of standardized molecular and in vivo techniques.

Luciferase Reporter Assay for Functional Potency

This cell-based assay is used to quantify the ability of SR9009 to enhance REV-ERB-mediated transcriptional repression.[2][18]

-

Principle: A reporter plasmid is constructed containing the firefly luciferase gene under the control of a promoter with REV-ERB binding sites (e.g., the Bmal1 promoter). A second reporter, often Renilla luciferase driven by a constitutive promoter, is co-transfected to normalize for transfection efficiency.[18][19]

-

Methodology:

-

Cell Culture & Transfection: HEK293 or other suitable cells are cultured in 96-well plates. Cells are co-transfected with a REV-ERBα or REV-ERBβ expression plasmid, the firefly luciferase reporter plasmid, and a Renilla luciferase control plasmid.[2][20]

-

Compound Treatment: After 24 hours, cells are treated with a range of SR9009 concentrations or a vehicle control (e.g., DMSO).

-

Cell Lysis: After a defined incubation period (e.g., 24 hours), the culture medium is removed, and cells are lysed using a specialized lysis buffer.[21][22]

-

Luminescence Measurement: The cell lysate is transferred to an opaque microplate. A luminometer equipped with injectors first adds the firefly luciferase substrate and measures the resulting luminescence. Subsequently, a quenching reagent and the Renilla substrate are added, and the second luminescence signal is measured.[18][21]

-

Data Analysis: The firefly luminescence is normalized to the Renilla luminescence for each well. The data are plotted as normalized luminescence versus log[SR9009 concentration], and a dose-response curve is fitted to calculate the IC50 value.[23][24]

-

Quantitative PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure changes in the mRNA levels of REV-ERB target genes following SR9009 treatment in vitro or in vivo.[2][3]

-

Principle: This technique amplifies and quantifies specific DNA sequences in real-time. By first reverse-transcribing mRNA into cDNA, it can accurately measure the expression levels of target genes.

-

Methodology:

-

Sample Collection: Tissues (e.g., liver, hypothalamus) are harvested from animals treated with SR9009 or vehicle and immediately flash-frozen or placed in an RNA stabilization solution.[2] For in vitro studies, cultured cells are lysed directly.

-

RNA Extraction: Total RNA is isolated from the samples using a column-based kit or a phenol-chloroform extraction method. RNA quality and quantity are assessed via spectrophotometry.

-

cDNA Synthesis: A defined amount of total RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: The qPCR reaction is prepared by mixing the cDNA template, gene-specific primers (e.g., for Bmal1, Per2, Srebf1), and a qPCR master mix containing DNA polymerase and a fluorescent dye (e.g., SYBR Green).[13]

-

Data Analysis: The amplification data is used to determine the cycle threshold (Ct) for each gene. The expression of target genes is normalized to the expression of a stable housekeeping gene (e.g., Cyclophilin, 36B4) using the ΔΔCt method to calculate the fold change in expression relative to the vehicle-treated control group.[2][13]

-

In Vivo Metabolic Studies in Mice

These studies assess the physiological impact of SR9009 on metabolism, body composition, and circadian behavior.[2][7]

-

Principle: To model human metabolic diseases, diet-induced obese (DIO) mice or genetic models (e.g., ob/ob mice) are often used. The effects of chronic SR9009 administration on key metabolic parameters are monitored over time.[2]

-

Methodology:

-

Animal Model: C57BL/6J mice are fed a high-fat diet for several weeks to induce obesity and insulin (B600854) resistance.

-

Compound Formulation & Administration: SR9009 is dissolved in a vehicle suitable for injection (e.g., 5% DMSO, 10% Cremophor EL, 85% PBS). Mice are treated via intraperitoneal (i.p.) injection, typically once or twice daily at a dose of 50-100 mg/kg.[3][14]

-

Metabolic Phenotyping:

-

Body Weight and Composition: Body weight is monitored regularly. Fat mass and lean mass are measured using techniques like DEXA or NMR.

-

Blood Parameters: Blood is collected at the end of the study to measure plasma levels of triglycerides, total cholesterol, glucose, and insulin.

-

Energy Expenditure: Mice are placed in metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and locomotor activity over a 24-hour cycle.[2]

-

-

Conclusion

The primary mechanism of action of SR9009 is the agonism of the nuclear receptors REV-ERBα and REV-ERBβ, leading to enhanced transcriptional repression of key genes in the circadian clock and metabolic networks. This activity accounts for its profound effects on circadian rhythm, energy expenditure, and inflammation. However, for the scientific and drug development community, it is imperative to acknowledge the compelling evidence for REV-ERB-independent effects, potentially mediated by the NRF2 pathway or other undiscovered targets. The use of appropriate genetic knockout models is essential to accurately attribute the physiological effects of SR9009 and to validate REV-ERB as a therapeutic target. Future research must focus on dissecting these parallel mechanisms to fully understand the compound's pharmacological profile and to develop more specific second-generation modulators for clinical applications.

References

- 1. SR9009 | Autophagy | TargetMol [targetmol.com]

- 2. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Nuclear receptor Rev‐erbα alleviates intervertebral disc degeneration by recruiting NCoR–HDAC3 co‐repressor and inhibiting NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rev-erbα and Rev-erbβ coordinately protect the circadian clock and normal metabolic function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]

- 8. Genetic disruption of the circadian gene Bmal1 in the intestinal epithelium reduces colonic inflammation | EMBO Reports [link.springer.com]

- 9. IC50 and EC50 | Graphstats Technologies [graphstats.net]

- 10. promegaconnections.com [promegaconnections.com]

- 11. SR9009 has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SR9009 has REV-ERB-independent effects on cell proliferation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of a small molecule SR9009 that activates NRF2 to counteract cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of a small molecule SR9009 that activates NRF2 to counteract cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

- 19. Luciferase Product Selection Guide | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. labbox.es [labbox.es]

- 22. takara.co.kr [takara.co.kr]

- 23. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

The Synthetic REV-ERB Agonist SR9009: A Technical Guide to its Role in Circadian Rhythm Regulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate machinery of the circadian clock governs a vast array of physiological and behavioral processes, aligning them with the 24-hour light-dark cycle. At the core of this internal timekeeping mechanism lies a network of transcriptional-translational feedback loops involving a set of core clock genes. The nuclear receptors REV-ERBα and REV-ERBβ are key transcriptional repressors within this network, playing a pivotal role in maintaining the robustness and timing of circadian rhythms. SR9009, a synthetic small molecule, has emerged as a potent and specific agonist of REV-ERBα and REV-ERBβ. By pharmacologically activating these receptors, SR9009 provides a powerful tool to dissect the functions of REV-ERB in circadian biology and offers therapeutic potential for treating disorders associated with circadian disruption, such as sleep disorders and metabolic diseases.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of SR9009, its effects on the core circadian clock, and the experimental methodologies used to elucidate its function.

Mechanism of Action: Targeting the Core Clock Machinery

SR9009 exerts its effects by directly binding to the ligand-binding domain of the REV-ERB nuclear receptors (REV-ERBα and REV-ERBβ).[2] This binding event enhances the recruitment of co-repressor complexes, including nuclear receptor co-repressor 1 (NCoR1) and histone deacetylase 3 (HDAC3), to the REV-ERB response elements (RevREs) located in the promoter regions of its target genes.[4][5] The primary targets of REV-ERB repression within the core circadian clock are the key positive regulators, Bmal1 (Brain and Muscle ARNT-Like 1) and Clock (Circadian Locomotor Output Cycles Kaput).[2][4][5] By repressing the transcription of Bmal1 and Clock, SR9009 effectively modulates the amplitude and phase of the circadian oscillator.

The following diagram illustrates the core circadian feedback loop and the point of intervention by SR9009.

Quantitative Effects of SR9009 on Gene Expression and Physiology

Numerous studies have quantified the impact of SR9009 on the expression of core clock genes and downstream physiological parameters. The following tables summarize key findings from in vivo and in vitro experiments.

Table 1: In Vivo Effects of SR9009 on Core Clock Gene Expression in the Mouse Hypothalamus

| Gene | Treatment Condition | Fold Change vs. Vehicle | Time Point of Measurement | Reference |

| Per2 | Single dose of SR9011 (similar to SR9009) at CT0 in D:D | Enhanced amplitude | - | [2] |

| Cry2 | Single dose of SR9011 at CT0 in D:D | Suppressed | - | [2] |

| Bmal1 | Single dose of SR9011 at CT0 in D:D | Phase shift (left) | - | [2] |

| Npas2 | Single dose of SR9011 at CT0 in D:D | Eliminated circadian pattern | - | [2] |

| Clock | Single dose of SR9011 at CT0 in D:D | Enhanced amplitude, altered phase | - | [2] |

| Rev-erbα | Single dose of SR9011 at CT0 in D:D | Completely suppressed circadian pattern | - | [2] |

| Bmal1 | SR9009 (50 mg/kg, i.p.) for 3 days at ZT6 | Markedly decreased mRNA | 24h after sham-surgery | [4][5] |

| Clock | SR9009 (50 mg/kg, i.p.) for 3 days at ZT6 | Markedly decreased mRNA | 24h after sham-surgery | [4][5] |

| Rev-erbα | SR9009 in ischemic cortex | Restored expression | 24h after MCAO | [4][5] |

| Bmal1 | SR9009 in ischemic cortex | Restored expression | 24h after MCAO | [4][5] |

| Clock | SR9009 in ischemic cortex | Restored expression | 24h after MCAO | [4][5] |

| Per1 | SR9009 in ischemic cortex | Restored expression | 24h after MCAO | [4][5] |

| Bmal1 | Low-dose SR9009 (10 mg/kg) in constant light | Suppressed expression in WAT | - | [6] |

| Rev-erbα | Low-dose SR9009 (10 mg/kg) in constant light | Restored expression in WAT & BAT | - | [6] |

| Rev-erbβ | Low-dose SR9009 (10 mg/kg) in constant light | Restored expression in WAT & BAT | - | [6] |

D:D: constant dark; CT: circadian time; ZT: zeitgeber time; WAT: white adipose tissue; BAT: brown adipose tissue; MCAO: middle cerebral artery occlusion.

Table 2: In Vivo Effects of SR9009 on Circadian Behavior and Physiology in Mice

| Parameter | Treatment Condition | Effect | Reference |

| Locomotor Activity | Single dose of SR9009 at CT6 in D:D | Loss of locomotor activity during the subsequent subjective dark phase | [2] |

| Locomotor Activity | Single dose of SR9009 in L:D | 1-3 hour delay in the onset of nocturnal activity | [2] |

| Wakefulness | Acute administration of SR9009 (100mg/kg) at ZT6 | Increased wakefulness | [1][7] |

| Slow-Wave Sleep (SWS) | Acute administration of SR9009 (100mg/kg) at ZT6 | Decreased SWS | [1][7] |

| REM Sleep | Acute administration of SR9009 (100mg/kg) at ZT6 | Decreased REM sleep | [1][7] |

| Body Weight | Chronic administration of SR9011 | Decreased due to reduced fat mass | [2] |

| Energy Expenditure | Chronic administration of SR9011 | Increased | [8] |

L:D: light-dark cycle.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the effects of SR9009 on circadian rhythm.

In Vivo Administration of SR9009 in Mice

This protocol describes the typical procedure for administering SR9009 to mice to study its effects on circadian behavior and gene expression.

Detailed Methodology:

-

SR9009 Formulation: SR9009 is typically dissolved in a vehicle solution suitable for intraperitoneal (i.p.) injection, such as a mixture of DMSO, Cremophor EL, and PBS.[9][10] The final concentration is adjusted to deliver the desired dose (e.g., 10-100 mg/kg) in a manageable injection volume.

-

Animal Acclimatization: Male C57BL/6J mice are commonly used and are housed under a standard 12:12 hour light-dark (L:D) cycle for at least one week to entrain their circadian rhythms.[2] For experiments in constant darkness (D:D), mice are transferred from the L:D cycle.

-

Administration: SR9009 or vehicle is administered via i.p. injection at a specific Zeitgeber Time (ZT) or Circadian Time (CT) to target specific phases of the circadian cycle.[1][2][4][5] For example, injections at ZT6 often coincide with the peak expression of Rev-erbα.[1][7]

-

Behavioral Monitoring: Locomotor activity is continuously monitored using running wheels to assess changes in circadian period, phase, and amplitude.[2]

-

Sleep Analysis: For sleep studies, mice are implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recordings to score wakefulness, slow-wave sleep (SWS), and REM sleep.[1][7]

-

Tissue Collection and Gene Expression Analysis: At designated time points after injection, tissues such as the hypothalamus, liver, and adipose tissue are collected.[2][4][5][6] Total RNA is extracted for quantitative real-time PCR (qPCR) to measure the mRNA levels of core clock genes and other target genes.[4][5][11] Protein lysates are prepared for Western blot analysis to determine the protein levels of circadian clock components.[4][5]

In Vitro Luciferase Reporter Assays

Luciferase reporter assays are a powerful in vitro tool to monitor the real-time dynamics of circadian gene expression in cultured cells.[12][13][14][15][16]

Detailed Methodology:

-

Reporter Construct: A reporter plasmid is constructed by cloning the promoter region of a core clock gene (e.g., Bmal1 or Per2) upstream of a luciferase reporter gene.[2][14] This allows the transcriptional activity of the clock gene promoter to be monitored by measuring light output.

-

Cell Culture and Transfection: A suitable cell line, such as human embryonic kidney (HEK293) cells or human osteosarcoma (U2OS) cells, is cultured.[2][13] The cells are then transfected with the luciferase reporter construct. For stable reporter lines, cells are selected for stable integration of the construct.[13]

-

Synchronization and Treatment: To synchronize the circadian clocks of the cell population, a stimulus such as a brief exposure to high serum concentration ("serum shock") is applied.[13] After synchronization, the cells are treated with SR9009 or a vehicle control.

-

Bioluminescence Recording: The cells are placed in a luminometer, and bioluminescence is measured continuously at regular intervals (e.g., every 10-30 minutes) for several days.[12][13]

-

Data Analysis: The resulting time-series data is analyzed using specialized software to determine the period, phase, and amplitude of the circadian oscillations.[12] This allows for a quantitative assessment of how SR9009 affects the cellular clock.

Signaling Pathways and Logical Relationships

The regulatory network of the circadian clock is complex, involving multiple interconnected feedback loops. SR9009's activation of REV-ERB introduces a specific perturbation to this system.

This diagram illustrates that SR9009 enhances the inhibitory action of the secondary negative feedback loop (mediated by REV-ERB) on the core positive loop (BMAL1/CLOCK). This, in turn, affects the primary negative feedback loop (PER/CRY) and the downstream circadian output pathways that regulate metabolism, the sleep-wake cycle, and other physiological processes.

Conclusion and Future Directions

SR9009 is a valuable chemical probe for studying the role of REV-ERBα and REV-ERBβ in the regulation of circadian rhythm and metabolism. Its ability to potently and specifically activate these nuclear receptors has provided significant insights into the functioning of the core molecular clock. The data clearly demonstrate that pharmacological activation of REV-ERB can modulate the expression of core clock genes, alter circadian behavior, and impact metabolic homeostasis.

However, it is important to note that some studies have suggested that SR9009 may have off-target, REV-ERB-independent effects, particularly at higher concentrations.[17][18][19] Therefore, future research should continue to investigate the precise molecular targets of SR9009 and utilize genetic models, such as REV-ERB knockout animals, to confirm the on-target effects of this compound. Further development of REV-ERB agonists with improved pharmacokinetic properties and specificity will be crucial for translating the therapeutic potential of targeting the circadian clock into clinical applications for sleep and metabolic disorders.

References

- 1. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]

- 2. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]

- 5. Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chronic low-dose REV-ERBs agonist SR9009 mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. REV-ERB agonism improves liver pathology in a mouse model of NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SR9009 Regulates Acute Lung Injury in Mice Induced by Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Use of firefly luciferase activity assays to monitor circadian molecular rhythms in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Monitoring cell-autonomous circadian clock rhythms of gene expression using luciferase bioluminescence reporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Bioluminescence Assay to Characterize Circadian Rhythm in Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioluminescent and Fluorescent Reporters in Circadian Rhythm Studies – The BioClock Studio [bioclock.ucsd.edu]

- 16. researchgate.net [researchgate.net]

- 17. Compound’s benefits aren’t tied to the body clock | Penn Today [penntoday.upenn.edu]

- 18. SR9009 has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

The Discovery and Development of Stenabolic (SR9009): A Technical Guide for Researchers

An In-depth Whitepaper on the Core Science of a Novel Synthetic Rev-Erb Agonist

Abstract

Stenabolic (SR9009) is a synthetic small molecule that has garnered significant attention within the scientific community for its potent activation of the nuclear receptors Rev-Erbα and Rev-Erbβ. Developed by Professor Thomas Burris at the Scripps Research Institute, SR9009 has demonstrated profound effects on circadian rhythm, metabolism, and exercise endurance in preclinical models.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental findings related to SR9009, intended for researchers, scientists, and drug development professionals. It includes a detailed summary of quantitative data, experimental protocols, and visualizations of the core signaling pathways.

Discovery and Background

Stenabolic (SR9009) was developed at the Scripps Research Institute by a team led by Professor Thomas Burris.[1][2] It is a synthetic compound identified for its high-affinity binding to the Rev-Erb nuclear receptors, which are critical components of the core circadian clock machinery. These receptors act as transcriptional repressors, playing a pivotal role in regulating the expression of genes involved in metabolism and inflammation. SR9009 is a Rev-Erb agonist, meaning it enhances the receptor's repressive activity.[1][3] While often mistakenly categorized as a Selective Androgen Receptor Modulator (SARM), SR9009 does not interact with androgen receptors; its biological effects are primarily mediated through the Rev-Erb pathway.[2][4]

Mechanism of Action

SR9009 exerts its effects by binding to the Rev-Erbα and Rev-Erbβ nuclear receptors. The half-maximal inhibitory concentration (IC50) for Rev-Erbα is 670 nM, and for Rev-Erbβ, it is 800 nM.[1] As a synthetic agonist, SR9009 enhances the natural repressive function of Rev-Erb. The core mechanism involves the recruitment of co-repressors, such as nuclear receptor co-repressor 1 (NCOR1) and histone deacetylase 3 (HDAC3), to the regulatory regions of Rev-Erb target genes.[5][6] This leads to the transcriptional repression of key genes involved in the circadian clock, glucose and lipid metabolism, and inflammatory processes.

One of the primary downstream effects of Rev-Erb activation by SR9009 is the repression of the core clock activators, Bmal1 and Clock.[1][7] By modulating the expression of these and other target genes, SR9009 influences a wide range of physiological processes. It is important to note that some studies have suggested that SR9009 may also have Rev-Erb-independent effects on cell proliferation and metabolism.[8][9]

Key Preclinical Findings

Numerous in vivo studies, primarily in mice, have demonstrated the significant physiological effects of SR9009 administration. These findings highlight its potential as a tool for studying metabolism and circadian biology.

Enhanced Endurance and Exercise Capacity

One of the most notable effects of SR9009 is the significant improvement in exercise endurance. In studies involving mice, administration of SR9009 led to an increase in running capacity by as much as 50%, measured by both time and distance.[10][11] This effect is attributed to an increase in the number of mitochondria in skeletal muscle, mimicking the effects of endurance exercise.[2]

Metabolic Modulation

SR9009 has been shown to have profound effects on metabolism, including:

-

Increased Fat Loss: By activating Rev-Erb, SR9009 enhances the oxidation of fatty acids and glucose in skeletal muscle.[2] Studies in diet-induced obese mice have shown that treatment with SR9009 leads to a reduction in fat mass.[12]

-

Improved Lipid Profile: SR9009 administration has been associated with decreased plasma levels of triglycerides and cholesterol.[5]

-

Enhanced Glucose Homeostasis: The compound improves glucose metabolism and insulin (B600854) sensitivity.[5]

Circadian Rhythm Regulation

As a Rev-Erb agonist, SR9009 directly impacts the body's internal clock. Administration of SR9009 can alter the circadian pattern of gene expression in the hypothalamus, the master regulator of circadian rhythms.[7] This can influence sleep-wake cycles and other circadian-driven behaviors.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies on SR9009.

| Parameter | Animal Model | Dosage | Effect | Reference |

| Endurance | Mice | Not specified | ~50% increase in running distance and duration | [10][11] |

| Fat Mass | Diet-induced obese mice | 100 mg/kg, i.p., b.i.d. | Significant decrease in fat mass | [13] |

| Plasma Triglycerides | Mice | Not specified | Decrease | [5] |

| Plasma Cholesterol | Mice | Not specified | Decrease | [5] |

| Plasma Glucose | Mice | Not specified | Improvement in glucose metabolism | [5] |

| Gene | Tissue/Cell Line | Treatment | Effect on Expression | Reference |

| Bmal1 | Hypothalamus (mice) | SR9009 injection | Repression | [7] |

| Clock | Hypothalamus (mice) | SR9009 injection | Repression | [7] |

| Atg5 | Small-cell lung cancer cells | SR9009 | Repression | [1] |

| Nrf2 | Ischemic cerebral cortex (mice) | SR9009 (50 mg/kg, i.p.) | Increased mRNA and protein levels | [14] |

| HO-1 | Ischemic cerebral cortex (mice) | SR9009 (50 mg/kg, i.p.) | Increased mRNA and protein levels | [14] |

| NQO1 | Ischemic cerebral cortex (mice) | SR9009 (50 mg/kg, i.p.) | Increased mRNA and protein levels | [14] |

Detailed Experimental Protocols

The following are representative experimental protocols extracted from published studies on SR9009.

In Vivo Administration in Mice

-

Compound Preparation: SR9009 is dissolved in a vehicle solution, commonly a mixture of 5% DMSO, 10% Cremophor EL, and 85% PBS, to a working concentration (e.g., 10 mg/mL).[3]

-

Dosage and Administration: Mice are typically administered SR9009 via intraperitoneal (i.p.) injection. Common dosages range from 50 mg/kg to 100 mg/kg of body weight, administered once or twice daily.[1][3]

-

Animal Models: C57BL/6J mice are frequently used in studies investigating the metabolic and endurance effects of SR9009.[3]

Endurance Testing

-

Protocol: An endurance exercise test on a treadmill is a common method to assess the effects of SR9009. Mice treated with SR9009 or a vehicle control are placed on the treadmill, and the total running time and distance until exhaustion are recorded.

Gene Expression Analysis

-

Method: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA levels of target genes in tissues of interest (e.g., hypothalamus, skeletal muscle, liver).

-

Procedure: Tissues are harvested from SR9009-treated and control animals. RNA is extracted, reverse-transcribed into cDNA, and then subjected to qPCR analysis using specific primers for the genes of interest. Gene expression levels are typically normalized to a housekeeping gene.

Metabolic Analysis

-

Seahorse XF Analyzer: This technology is used to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cells or isolated mitochondria, providing insights into mitochondrial respiration and glycolysis.

-

Procedure: Cells are cultured and treated with SR9009. The Seahorse XF Analyzer is then used to perform a mitochondrial stress test by sequentially injecting mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A).

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to SR9009.

References

- 1. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. voanews.com [voanews.com]

- 6. REV-ERB Agonist SR9009 Regulates the Proliferation and Neurite Outgrowth/Suppression of Cultured Rat Adult Hippocampal Neural Stem/Progenitor Cells in a Concentration-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]

- 8. SR9009 has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 10. newatlas.com [newatlas.com]

- 11. SR9009 Reversed Effect of Mitochondrial Damage, Increased Exercise Capacity in Mice [natap.org]

- 12. onesearch.slq.qld.gov.au [onesearch.slq.qld.gov.au]

- 13. Chronic low-dose REV-ERBs agonist SR9009 mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

SR9009: A Technical Guide to the Synthetic Rev-ErbA Agonist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The nuclear receptors Rev-Erbα (NR1D1) and Rev-Erbβ (NR1D2) are critical components of the mammalian circadian clock, acting as transcriptional repressors that link circadian rhythms with metabolic and physiological pathways.[1][2] SR9009, also known as Stenabolic, is a synthetic small molecule identified as a potent agonist of both Rev-Erbα and Rev-Erbβ.[3] By enhancing the natural repressive function of these receptors, SR9009 has demonstrated significant effects on circadian behavior, energy expenditure, inflammation, and cell proliferation in preclinical models.[4][5][6] This technical guide provides an in-depth overview of the mechanism of action of SR9009, summarizes key quantitative data, details common experimental protocols, and discusses the current understanding and controversies surrounding its use as a research tool.

Introduction to Rev-ErbA and the Circadian Clock

The circadian clock is an endogenous, self-sustaining timekeeping system that orchestrates 24-hour rhythms in physiology and behavior.[2] At its core is a network of interlocking transcription-translation feedback loops (TTFLs).[7] The primary loop involves the heterodimeric transcription factors CLOCK and BMAL1, which drive the expression of Period (Per) and Cryptochrome (Cry) genes.[8] The PER and CRY proteins then translocate to the nucleus to inhibit CLOCK:BMAL1 activity, thus repressing their own transcription and closing the negative feedback loop.[2]

The Rev-Erb proteins form a crucial secondary or stabilizing loop.[2] The expression of Rev-erbα and Rev-erbβ is directly activated by the CLOCK:BMAL1 complex. In turn, the Rev-Erb proteins act as potent transcriptional repressors of Bmal1.[1][9] This action creates a delay in the activation of the positive loop, contributing to the precision and stability of the ~24-hour oscillation. Beyond their role in the core clock, Rev-Erb receptors regulate a wide array of genes involved in lipid and glucose metabolism, inflammation, and cellular differentiation, making them key integrators of circadian rhythm and systemic physiology.[1][8]

Mechanism of Action of SR9009

SR9009 functions as a synthetic agonist, meaning it binds to and activates Rev-Erbα and Rev-Erbβ. The Rev-Erb proteins are unique nuclear receptors as they lack the structural components necessary for coactivator recruitment and instead constitutively bind to corepressor complexes.[7][10]

The primary mechanism involves the following steps:

-

Binding: SR9009 binds to the ligand-binding pocket of Rev-Erbα and Rev-Erbβ.

-

Corepressor Recruitment: This binding enhances the recruitment of the Nuclear Receptor Corepressor (NCoR) complex, which includes Histone Deacetylase 3 (HDAC3).[5][9][11]

-

Transcriptional Repression: The Rev-Erb/NCoR/HDAC3 complex binds to specific DNA sequences known as Rev-Erb Response Elements (ROREs) in the promoter regions of target genes.[7][12]

-

Gene Silencing: HDAC3 deacetylates histones, leading to chromatin compaction and the repression of gene transcription. A primary target of this repression is Bmal1, a cornerstone of the circadian clock's positive arm.[1][9]

By augmenting this repressive activity, SR9009 effectively strengthens a key braking system within the circadian oscillator and enhances the repression of Rev-Erb target genes throughout the body.

Caption: SR9009 binds to Rev-Erbα/β, enhancing recruitment of the NCoR/HDAC3 corepressor complex to repress target genes like Bmal1.

Quantitative Data and In Vitro Activity

SR9009 and the related compound SR9011 have been characterized in a variety of biochemical and cell-based assays to determine their potency and efficacy as Rev-Erb agonists.

| Compound | Target | Assay Type | Value | Reference |

| SR9009 | Rev-Erbα | Cotransfection IC₅₀ | 670 nM | [4] |

| Rev-Erbβ | Cotransfection IC₅₀ | 800 nM | [4] | |

| Rev-Erbα | Binding Affinity (Kd) | 800 nM | [4][13] | |

| Bmal1 Promoter | Luciferase Reporter IC₅₀ | 710 nM | [4] | |

| SR9011 | Rev-Erbα | Cotransfection IC₅₀ | 790 nM | [4] |

| Rev-Erbβ | Cotransfection IC₅₀ | 560 nM | [4] | |

| Bmal1 Promoter | Luciferase Reporter IC₅₀ | 620 nM | [4] | |

| GSK4112 | Rev-Erbα/β | Cotransfection | Limited Activity | [4] |

Table 1: Quantitative activity of synthetic Rev-Erb agonists.

In cell-based assays, both SR9009 and SR9011 potently suppress the transcription of BMAL1 in human liver HepG2 cells in a Rev-Erbα/β-dependent manner.[4] Furthermore, treatment of organotypic cultures from the suprachiasmatic nucleus (SCN) of Per2:luc reporter mice with SR9011 reversibly suppressed the amplitude of circadian oscillations without affecting the period.[4]

Physiological Effects in Animal Models

The administration of SR9009 to animal models has revealed a wide range of physiological effects, primarily linked to its modulation of the circadian clock and metabolism.

In mice housed under constant darkness, a single injection of SR9009 or SR9011 was sufficient to cause a complete loss of locomotor activity during the subsequent active period.[4] This profound behavioral change was accompanied by a significant perturbation of the circadian expression pattern of core clock genes in the hypothalamus.[4] Under standard light-dark conditions, the effect was more subtle, causing a 1-3 hour delay in the onset of nocturnal activity.[4]

SR9009 exerts strong effects on metabolic regulation in the liver, skeletal muscle, and white adipose tissue (WAT).[4]

-

Weight and Fat Mass: In diet-induced obese mice, chronic administration of SR9009 or SR9011 led to weight loss, which was attributed to a decrease in fat mass without affecting food intake.[4][14]

-

Gene Expression: It dose-dependently suppresses the expression of Rev-Erb target genes involved in lipid and cholesterol metabolism in the liver, such as Srebf1 (Sterol Regulatory Element-Binding Protein 1) and Cyp7a1 (Cholesterol 7α-hydroxylase).[4]

-

Energy Expenditure: Treatment resulted in a marked increase in oxygen consumption (energy expenditure), indicating a higher metabolic rate.[14] This is consistent with observed alterations in gene expression that favor decreased lipogenesis in the liver and WAT, and increased glucose and lipid oxidation in skeletal muscle.[4]

Rev-Erbα is a known regulator of inflammatory responses.[5]

-

Anti-inflammatory: SR9009 has been shown to inhibit the transcription of pro-inflammatory factors such as IL-1β and IL-6 in various models.[5][11]

-

Neuroprotection: In a mouse model of cerebral ischemia, SR9009 treatment protected against injury, an effect at least partially mediated through the Nrf2 pathway.[5][11]

-

Anti-cancer: Studies have indicated that SR9009 can induce apoptosis and inhibit tumor growth in models of small-cell lung cancer and multiple myeloma, partly by inhibiting autophagy.[15][16][17]

Experimental Protocols

Reproducible and rigorous experimental design is paramount when studying synthetic ligands. Below are representative protocols derived from published studies.

This assay measures the ability of a compound to modulate Rev-Erb-mediated transcriptional repression.

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their high transfection efficiency.

-

Plasmids:

-

An expression vector for a chimeric protein consisting of the yeast GAL4 DNA-binding domain (DBD) fused to the human Rev-Erbα or Rev-Erbβ ligand-binding domain (LBD).

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

-

Transfection: Cells are co-transfected with both plasmids using a standard lipid-based transfection reagent.

-

Treatment: 24 hours post-transfection, cells are treated with a dose range of SR9009 or vehicle control (e.g., DMSO).

-

Measurement: After 16-24 hours of treatment, cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase signal indicates agonism (enhanced repression). Data are typically normalized to vehicle control and plotted to calculate IC₅₀ values.

This protocol assesses the effect of SR9009 on metabolic parameters in a disease-relevant model.

-

Animal Model: Male C57BL/6 mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity and insulin (B600854) resistance.

-

Compound Formulation: SR9009 is typically dissolved in a vehicle suitable for intraperitoneal (i.p.) injection, such as a solution of DMSO, Tween 80, and saline.

-

Administration: Mice are administered SR9009 (e.g., 50-100 mg/kg) or vehicle via i.p. injection once or twice daily for a period of 10-30 days.[14][15]

-

Monitoring: Body weight and food intake are monitored regularly. Body composition (fat and lean mass) can be measured using techniques like DEXA or NMR.

-

Metabolic Phenotyping: Near the end of the study, mice may undergo metabolic tests such as glucose and insulin tolerance tests. Energy expenditure can be assessed using indirect calorimetry (metabolic cages).

Caption: A typical in vivo workflow for assessing the metabolic effects of SR9009 in mice.

Off-Target Effects and Current Challenges

While SR9009 has been instrumental in elucidating Rev-Erb biology, its specificity has been questioned. A significant study using a conditional Rev-Erbα/β double-knockout mouse model demonstrated that SR9009 can exert effects on cell proliferation, metabolism, and gene transcription even in the complete absence of its known targets.[18][19][20] These findings suggest that some of the biological activities attributed to SR9009 may be Rev-Erb-independent and occur through an unknown mechanism.[18][19][20]

Furthermore, it is crucial to note:

-

No Human Trials: SR9009 has not undergone human clinical trials and is not approved by the FDA or any other regulatory agency for human consumption.[21][22]

-

Research Chemical: It is classified as a "research chemical" intended for laboratory use only.[21]

-

Safety Profile: The complete safety and toxicity profile in humans is unknown.[22][23] Animal studies have suggested potential for liver enzyme elevation at high doses.[21]

Conclusion

SR9009 is a potent synthetic agonist of the nuclear receptors Rev-Erbα and Rev-Erbβ. It has proven to be an invaluable chemical probe for studying the role of these receptors in linking the circadian clock to metabolism and inflammation. Preclinical data show compelling effects on energy expenditure, fat loss, and circadian behavior. However, researchers must interpret data with caution, given the evidence of Rev-Erb-independent effects. The development of next-generation agonists with improved specificity and pharmacokinetic properties, alongside further investigation into the off-target mechanisms of SR9009, will be critical for validating Rev-Erb as a viable therapeutic target for metabolic and circadian-related disorders.

References

- 1. Rev-Erb - Wikipedia [en.wikipedia.org]

- 2. Rev-erbs: Integrating Metabolism Around the Clock - A Time for Metabolism and Hormones - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. SR9009 - Wikipedia [en.wikipedia.org]

- 4. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]

- 6. Chronic low-dose REV-ERBs agonist SR9009 mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rev-ErbA alpha - Wikipedia [en.wikipedia.org]

- 8. Regulation of Circadian Behavior and Metabolism by Rev-erbα and Rev-erbβ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discrete Functions of Nuclear Receptor Rev-erbα Couple Metabolism to the Clock - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nuclear Receptor Rev-erbα: Up, Down, and All Around - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. SR 9009 | Rev-Erb Receptors | Tocris Bioscience [tocris.com]

- 14. researchgate.net [researchgate.net]

- 15. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Circadian Clock REV-ERBs Agonist SR9009 Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis | Wang | World Journal of Oncology [wjon.org]

- 17. Circadian Clock REV-ERBs Agonist SR9009 Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. SR9009 has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. SR9009 has REV-ERB-independent effects on cell proliferation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. swolverine.com [swolverine.com]

- 22. medisearch.io [medisearch.io]

- 23. leafsnap.com [leafsnap.com]

The Effects of SR9009 on Mitochondrial Biogenesis: A Technical Guide

Introduction

SR9009, also known as Stenabolic, is a synthetic small molecule developed as a potent agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1] These receptors are integral components of the core circadian clock machinery and act as transcriptional repressors of various genes involved in metabolism, inflammation, and circadian rhythm.[2][3] Pharmacological activation of REV-ERB by SR9009 has garnered significant interest within the scientific community for its profound effects on metabolic regulation, particularly its ability to enhance mitochondrial biogenesis and oxidative capacity in skeletal muscle.[4][5] This document provides an in-depth technical overview of the molecular mechanisms, signaling pathways, and experimental evidence detailing the impact of SR9009 on mitochondrial biogenesis.

Core Mechanism: REV-ERBα Activation

REV-ERBα is a heme-binding nuclear receptor that plays a crucial role in synchronizing metabolic processes with the 24-hour light-dark cycle.[6] SR9009 functions by binding to REV-ERBα, enhancing its repressive activity.[1] This modulation of gene expression is the primary mechanism through which SR9009 exerts its physiological effects. In skeletal muscle, REV-ERBα is highly expressed and its activation has been shown to directly influence the networks controlling mitochondrial number and function.[7][8]

Key Signaling Pathways

The primary mechanism by which SR9009 is understood to promote mitochondrial biogenesis is through the de-repression and subsequent activation of the Lkb1-AMPK-SIRT1-PGC-1α signaling pathway.[8]

The AMPK/SIRT1/PGC-1α Axis

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is widely recognized as the master regulator of mitochondrial biogenesis.[2][8] Its activity is tightly controlled by upstream energy sensors, most notably AMP-activated protein kinase (AMPK).[9] Studies have shown that genetic deficiency of REV-ERBα leads to the deactivation of this critical pathway, resulting in reduced mitochondrial content and impaired exercise capacity.[7][8] Conversely, pharmacological activation of REV-ERBα by SR9009 stimulates this cascade.[8]

The signaling process unfolds as follows:

-

AMPK Activation : As a central energy sensor, AMPK is activated under conditions of low cellular energy (high AMP:ATP ratio).[10] The activation of REV-ERBα by SR9009 has been shown to modulate this pathway, leading to increased AMPK activity.[5][8]

-

SIRT1 Activation : Activated AMPK can influence the activity of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.

-

PGC-1α Deacetylation and Activation : SIRT1 deacetylates and activates PGC-1α.[7] This activation is a critical step for initiating the downstream transcriptional program of mitochondrial biogenesis.

-

Transcriptional Cascade : Activated PGC-1α co-activates nuclear respiratory factor 1 (NRF1).[11][12]

-

mtDNA Replication and Transcription : NRF1 then promotes the expression of Mitochondrial Transcription Factor A (TFAM), which is essential for the replication and transcription of mitochondrial DNA (mtDNA), ultimately leading to the synthesis of new mitochondria.[3][11][12]

Quantitative Effects of SR9009 on Mitochondrial Biogenesis

The administration of SR9009 has been quantified in numerous studies, demonstrating significant effects on gene expression, protein levels, and functional mitochondrial outcomes.

Table 1: Effects of SR9009 on Gene and Protein Expression in Muscle Cells

| Target Gene/Protein | Cell/Tissue Type | Fold/Percent Change | Reference |

|---|---|---|---|

| PGC-1α mRNA | H9c2 cells | Increased | [11] |

| NRF1 mRNA | H9c2 cells | Increased | [11] |

| TFAM mRNA | H9c2 cells | Increased | [11] |

| PGC-1α protein | Mouse Heart | Increased | [11] |

| NRF1 protein | KGN cells | Increased | [12] |

| TFAM protein | KGN cells | Increased |[12] |

Table 2: Effects of SR9009 on Mitochondrial Content and Function

| Parameter | Model | Result | Reference |

|---|---|---|---|

| Mitochondrial DNA Content | Rev-erbα-/- Mouse Muscle | ~40% lower vs. wild-type | [7][13] |

| Mitochondrial Respiration | C2C12 cells | Increased maximal respiratory capacity | [7] |

| Total & Active Mitochondria | C2C12 cells | Increased number | [8] |

| Endurance Capacity | Mice | ~50% increase in running capacity |[8][14] |

Controversies and REV-ERB-Independent Effects

While the REV-ERBα/PGC-1α axis is the most cited mechanism, it is crucial for researchers to be aware of evidence suggesting that SR9009 may also exert effects independent of REV-ERB. Studies using REV-ERBα/β double-knockout (DKO) cells have shown that SR9009 can still impact cell viability, metabolism, and gene transcription.[15][16][17] For instance, in mouse embryonic stem cells (mESCs), SR9009 was found to decrease mitochondrial respiration regardless of REV-ERB status, indicating potential off-target effects or alternative mechanisms of action that are cell-type specific.[15] These findings underscore the importance of using genetic knockout models to validate the on-target effects of pharmacological agents.

Detailed Experimental Protocols

Reproducing the findings related to SR9009 and mitochondrial biogenesis requires standardized and detailed protocols.

1. In Vivo SR9009 Administration and Analysis

-

Compound Preparation : SR9009 is dissolved in a vehicle solution, frequently a mixture of 5% DMSO, 10% Cremophor EL, and 85% PBS.[19]

-

Administration : Mice are typically administered SR9009 via intraperitoneal (i.p.) injection at a dose of 50-100 mg/kg/day.[19][20]

-

Endurance Testing : Exercise capacity is measured using a treadmill exhaustion test. Mice are run at a defined speed and incline until exhaustion, with time and distance recorded.[8]

-

Tissue Harvesting : Skeletal muscle (e.g., soleus, gastrocnemius) and heart tissue are harvested for subsequent molecular analysis.[7][11]

2. In Vitro Cell Culture Experiments

-

Cell Lines : C2C12 mouse myoblasts (differentiated into myotubes) or H9c2 rat cardiomyocytes are standard models.[7][11]

-

SR9009 Treatment : Cells are treated with SR9009 at concentrations typically ranging from 2.5 µM to 10 µM for 24-72 hours.[12]

3. Western Blotting for Protein Expression

-

Protein Extraction : Cells or tissues are lysed in RIPA buffer with protease and phosphatase inhibitors.

-

Quantification : Protein concentration is determined using a BCA assay.

-

Electrophoresis : Equal amounts of protein (e.g., 20-40 µg) are separated on SDS-PAGE gels and transferred to a PVDF membrane.

-

Immunoblotting : Membranes are blocked (e.g., with 5% non-fat milk) and incubated overnight at 4°C with primary antibodies against target proteins (e.g., PGC-1α, NRF1, TFAM). A loading control antibody (e.g., GAPDH) is used for normalization.[21]

-

Detection : Membranes are incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) substrate. Band intensity is quantified using software like ImageJ.[22]

4. Quantitative PCR (qPCR) for Gene Expression and mtDNA Copy Number

-

RNA/DNA Extraction : Total RNA or genomic DNA is extracted from cells or tissues using appropriate kits.

-

cDNA Synthesis : For gene expression, RNA is reverse-transcribed into cDNA.

-

qPCR Reaction : qPCR is performed using a TaqMan probe-based or SYBR Green-based assay on a real-time PCR system.[22][23]

-

Gene Expression Analysis : mRNA levels of target genes (e.g., Ppargc1a, Nrf1, Tfam) are normalized to a housekeeping gene (e.g., Gapdh).

-

mtDNA Copy Number : To determine the ratio of mitochondrial to nuclear DNA, primers are designed for a mitochondrial gene (e.g., mt-Co1) and a single-copy nuclear gene (e.g., Ifnb1 or Actb). The ratio is calculated using the ΔΔCt method.[3][24]

5. Mitochondrial Function and Content Assays

-

Mitochondrial Respiration : Oxygen consumption rate (OCR) is measured using a Seahorse XF Analyzer. This allows for the determination of basal respiration, ATP-linked respiration, and maximal respiratory capacity by sequential injection of mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A).[15]

-

Mitochondrial Staining : To visualize and quantify mitochondrial mass, cells are stained with fluorescent dyes like MitoTracker Green (stains total mitochondria) or MitoTracker Red CMXRos (stains mitochondria with active membrane potential).[8][25] Stained cells can be analyzed by fluorescence microscopy or flow cytometry to quantify fluorescence intensity.[25]

SR9009 robustly promotes mitochondrial biogenesis, primarily through the pharmacological activation of the nuclear receptor REV-ERBα. The subsequent modulation of the AMPK/SIRT1/PGC-1α signaling axis initiates a transcriptional program leading to the synthesis of new mitochondria, enhanced oxidative capacity, and improved physical endurance. This makes SR9009 a valuable research tool for investigating the interplay between circadian rhythms and metabolism. However, professionals in drug development must consider the emerging evidence of REV-ERB-independent effects, which highlights the need for rigorous, target-validated studies to fully delineate its mechanism of action and therapeutic potential.

References

- 1. SR9009 - Wikipedia [en.wikipedia.org]

- 2. The circadian gene Rev-erbα improves cellular bioenergetics and provides preconditioning for protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Circadian Clock Genes REV-ERBs Inhibits Granulosa Cells Apoptosis by Regulating Mitochondrial Biogenesis and Autophagy in Polycystic Ovary Syndrome [frontiersin.org]

- 4. direct-sarms.com [direct-sarms.com]

- 5. swolverine.com [swolverine.com]

- 6. Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rev-erb-α modulates skeletal muscle oxidative capacity by regulating mitochondrial biogenesis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SR9009 Reversed Effect of Mitochondrial Damage, Increased Exercise Capacity in Mice [natap.org]

- 9. AMPK promotes mitochondrial biogenesis and function by phosphorylating the epigenetic factors DNMT1, RBBP7, and HAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological Activation of Rev-erbα Attenuates Doxorubicin-Induced Cardiotoxicity by PGC-1α Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. nebula.org [nebula.org]

- 15. SR9009 has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. SR9009 has REV-ERB-independent effects on cell proliferation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]

- 19. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]

- 20. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Circadian Clock REV-ERBs Agonist SR9009 Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. raybiotech.com [raybiotech.com]

- 24. Absolute Human Mitochondrial DNA Copy Number Quantification qPCR Assay Kit [3hbiomedical.com]

- 25. researchgate.net [researchgate.net]

The REV-ERB Agonist SR9009: A Technical Guide to its Impact on Glucose and Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR9009, a synthetic REV-ERB agonist, has garnered significant attention within the scientific community for its profound effects on metabolic regulation. By activating the nuclear receptors REV-ERBα and REV-ERBβ, SR9009 modulates the expression of a wide array of genes integral to lipid and glucose homeostasis. This technical guide provides an in-depth overview of the core mechanisms of SR9009 action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of metabolic disease and drug development.

Introduction

The circadian clock, an endogenous timekeeping system, governs a multitude of physiological processes, including metabolism. The nuclear receptors REV-ERBα (encoded by the NR1D1 gene) and REV-ERBβ (encoded by the NR1D2 gene) are core components of the circadian clock machinery and act as transcriptional repressors of key metabolic genes. SR9009, by binding to and activating REV-ERBs, enhances this repressive activity, leading to significant alterations in energy expenditure, glucose utilization, and lipid metabolism.[1][2] Preclinical studies in animal models have demonstrated the potential of SR9009 to mitigate diet-induced obesity, improve dyslipidemia, and enhance glucose tolerance, making it a compelling candidate for further investigation in the context of metabolic disorders.[3][4]

Core Mechanism of Action: REV-ERB Agonism

SR9009 exerts its metabolic effects primarily through its function as a synthetic agonist of the REV-ERB nuclear receptors.[2] Upon binding to REV-ERBα and REV-ERBβ, SR9009 enhances the recruitment of co-repressor complexes, leading to the transcriptional repression of target genes.[5] Many of these target genes are centrally involved in the regulation of lipid and glucose metabolism.

Regulation of Lipid Metabolism

In the liver, SR9009 has been shown to decrease the expression of genes involved in lipogenesis and cholesterol biosynthesis.[3] This includes the suppression of key transcription factors such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Carbohydrate Response Element-Binding Protein (ChREBP), which are master regulators of fatty acid and triglyceride synthesis.[6][7] Consequently, the expression of downstream enzymes like Fatty Acid Synthase (Fasn) and Stearoyl-CoA Desaturase 1 (Scd1) is reduced.[3] Furthermore, SR9009 has been observed to decrease the expression of cholesterologenic regulatory proteins like HMG-CoA Reductase (Hmgcr).[3] In white adipose tissue (WAT), SR9009 treatment leads to a decrease in the expression of genes involved in triglyceride synthesis and storage.[3]

Regulation of Glucose Metabolism

In skeletal muscle, SR9009 promotes increased glucose and fatty acid oxidation.[3] This is achieved by inducing the expression of genes such as Carnitine Palmitoyltransferase 1b (Cpt1b), Uncoupling Protein 3 (Ucp3), Hexokinase 1 (Hk1), and Pyruvate Kinase M2 (Pkm2).[3] The net effect is an enhancement of energy expenditure and improved glucose utilization. Studies in mice have demonstrated that SR9009 can lead to a significant reduction in plasma glucose levels.[3]

Quantitative Effects of SR9009 on Metabolic Parameters

The following tables summarize the quantitative data from key preclinical studies investigating the effects of SR9009 on various metabolic parameters in mice.

Table 1: Effects of SR9009 on Plasma Lipids and Glucose in Diet-Induced Obese (DIO) Mice

| Parameter | Vehicle Control | SR9009-Treated | Percent Change | Reference |

| Plasma Triglycerides | - | - | ↓ 12% | [3] |

| Plasma Total Cholesterol | - | - | ↓ 47% | [3] |

| Plasma Non-Esterified Fatty Acids (NEFA) | - | - | ↓ 23% | [3] |

| Plasma Glucose | - | - | ↓ 19% | [3] |

| Plasma Insulin (B600854) | - | - | ↓ 35% (trend) | [3] |

| Plasma Leptin | - | - | ↓ 80% | [3] |

| Plasma IL-6 | - | - | ↓ 72% | [3] |

Study Design: C57BL/6 mice on a high-fat diet were administered SR9009 (100 mg/kg, i.p., b.i.d.) for 30 days.[4][8]

Table 2: Effects of SR9009 on Plasma Lipids in Wild-Type and LDLR Null Mice

| Mouse Strain | Parameter | Vehicle Control | SR9009-Treated | Percent Change | Reference | | --- | --- | --- | --- | --- | | C57BL/6 (Wild-Type) | Total Cholesterol | - | - | ↓ 43% |[9] | | | HDL-C | - | - | ↓ 42% |[9] | | | Triglycerides | - | - | ↓ 39% |[9] | | LDLR Null | Total Cholesterol | - | - | ↓ 36% |[9] | | | LDL-C | - | - | ↓ 41% |[9] | | | Triglycerides | - | - | ↓ 40% |[9] |

Study Design: Mice were treated with SR9009 and plasma lipid profiles were analyzed.[9]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the metabolic effects of SR9009.

In Vivo Experiment: Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

Objective: To assess the effect of SR9009 on glucose clearance in mice.

Materials:

-

Mice (e.g., C57BL/6)

-

SR9009 solution (formulated for in vivo use)

-

Vehicle control solution

-

20% D-glucose solution (sterile)

-

Glucometer and test strips

-

Restraining device (optional)

-

Syringes and needles for intraperitoneal injection

-

Balance

-

Timer

Procedure:

-

Animal Preparation: House mice under standard conditions with ad libitum access to food and water. Prior to the test, fast the mice for 6-16 hours (overnight fasting is common).[10][11][12] Ensure free access to water during the fasting period.

-

SR9009 Administration: Administer SR9009 or vehicle control at the desired dose and route (e.g., 100 mg/kg, intraperitoneally) at a specific time before the glucose challenge, as dictated by the experimental design.[4]

-

Baseline Glucose Measurement (t=0): Weigh each mouse. Obtain a baseline blood glucose reading by collecting a small drop of blood from the tail tip using a glucometer.[11]

-

Glucose Administration: Inject a 20% D-glucose solution intraperitoneally at a dose of 2 g/kg of body mass.[10] The volume of the injection can be calculated as: Volume (μl) = 10 x body weight (g).[10] Start the timer immediately after injection.

-

Blood Glucose Monitoring: Measure blood glucose levels at specific time points after the glucose injection, typically at 15, 30, 60, and 120 minutes.[10][12] To obtain subsequent blood samples, the clot from the initial tail snip can be gently removed.

-

Data Analysis: Plot the blood glucose concentrations over time for both the SR9009-treated and vehicle-treated groups. The area under the curve (AUC) can be calculated to quantify the overall glucose tolerance.

In Vitro Experiment: Adipogenesis Assay in 3T3-L1 Cells

Objective: To determine the effect of SR9009 on the differentiation of preadipocytes into mature adipocytes.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% calf serum (propagation medium)

-

DMEM with 10% fetal calf serum (basal medium for adipogenesis)

-

Adipogenesis induction cocktail (MDI):

-

0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX)

-

1 µM dexamethasone

-

10 µg/mL insulin

-

-

Insulin medium (DMEM with 10% FCS and 10 µg/mL insulin)

-

SR9009 (dissolved in a suitable solvent like DMSO)

-

24-well tissue culture plates

-

Oil Red O staining solution

-

4% Paraformaldehyde or 10% Formalin

Procedure:

-

Cell Seeding and Growth: Seed 3T3-L1 preadipocytes in 24-well plates and grow them in propagation medium until they reach confluence. Continue to culture for an additional 2 days post-confluence.

-

Induction of Differentiation (Day 0): Replace the propagation medium with adipogenesis induction medium (MDI) containing either SR9009 at the desired concentration or vehicle control.

-

Insulin Treatment (Day 3): After 3 days, replace the induction medium with insulin medium containing SR9009 or vehicle.

-

Maintenance: Replenish the insulin medium every 2-3 days until the cells are fully differentiated (typically 7-10 days).

-

Assessment of Adipogenesis (Oil Red O Staining):

-

Wash the differentiated adipocytes with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde or 10% formalin for at least 1 hour.[13][14]

-

Wash the cells with water and then with 60% isopropanol.[15]

-

Stain the cells with a working solution of Oil Red O for 15-60 minutes to visualize the intracellular lipid droplets.[14][16]

-

Wash the cells extensively with water.

-

The stained lipid droplets can be visualized and quantified by microscopy. For quantitative analysis, the stain can be eluted with 100% isopropanol and the absorbance measured at approximately 510 nm.[13]

-

Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)

Objective: To measure the effect of SR9009 on the expression of metabolic genes in tissues or cells.

Materials:

-

Tissue samples (e.g., liver, skeletal muscle) or cultured cells treated with SR9009 or vehicle.

-

RNA isolation kit (e.g., TRIzol or column-based kits)

-

Reverse transcription kit for cDNA synthesis

-

qPCR master mix (e.g., SYBR Green-based)

-

Gene-specific primers for target genes (e.g., Srebp-1c, Fasn, Cpt1b) and a reference gene (e.g., 18s, Gapdh).

-

qPCR instrument (real-time thermal cycler)

Procedure:

-

RNA Isolation: Isolate total RNA from tissue samples or cells using a standard protocol.[17][18] Assess RNA quality and quantity.

-

cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcription kit.[17]

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and gene-specific forward and reverse primers.[19]

-

Real-Time PCR: Perform the qPCR reaction in a real-time thermal cycler. The instrument will monitor the fluorescence signal at each cycle of amplification.[20]

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by SR9009 and a typical experimental workflow for its in vivo evaluation.

SR9009 Signaling Pathway in Hepatocytes

Caption: SR9009-mediated activation of REV-ERBα/β and subsequent repression of lipogenic and cholesterologenic genes in hepatocytes.

SR9009 Signaling Pathway in Skeletal Muscle Cells

Caption: SR9009's impact on gene expression in skeletal muscle, leading to increased fatty acid and glucose oxidation.

Experimental Workflow for In Vivo Metabolic Phenotyping

Caption: A generalized workflow for evaluating the metabolic effects of SR9009 in a mouse model of obesity.

Conclusion

SR9009 represents a powerful pharmacological tool for investigating the role of the circadian clock in metabolic regulation. Its ability to modulate lipid and glucose metabolism through REV-ERB agonism has been consistently demonstrated in preclinical models. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further elucidate the therapeutic potential of SR9009 and similar compounds in the context of metabolic diseases such as obesity, type 2 diabetes, and dyslipidemia. Future research should continue to explore the long-term efficacy and safety of REV-ERB agonists, with the ultimate goal of translating these promising preclinical findings into novel therapeutic strategies for human metabolic disorders.

References

- 1. SR9009 Reversed Effect of Mitochondrial Damage, Increased Exercise Capacity in Mice [natap.org]

- 2. sonwuapi.com [sonwuapi.com]

- 3. SR9009 decreased inflammation (IL-6), decreased cholesterol & triglycerides & plasma glucose & plasma insulin levels..... [natap.org]

- 4. SR9009 | Autophagy | TargetMol [targetmol.com]

- 5. Frontiers | Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]

- 6. Chronic low-dose REV-ERBs agonist SR9009 mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rev-erb Regulation of Cholesterologenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]

- 11. mmpc.org [mmpc.org]

- 12. diacomp.org [diacomp.org]

- 13. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]

- 17. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. stackscientific.nd.edu [stackscientific.nd.edu]

- 19. Real time PCR of mouse liver tissue [protocols.io]

- 20. m.youtube.com [m.youtube.com]

The Great Divide: A Technical Whitepaper on the Mechanistic Divergence of SR9009 and Traditional SARMs

For the attention of researchers, scientists, and drug development professionals.

This document provides an in-depth technical analysis of the core differences between SR9009 (Stenabolic) and traditional Selective Androgen Receptor Modulators (SARMs). While often erroneously grouped together in non-scientific literature, their pharmacological targets and downstream signaling pathways are fundamentally distinct, leading to disparate physiological outcomes. This whitepaper will elucidate these differences through a review of their mechanisms of action, supported by experimental data and visualized signaling pathways.

Core Distinction: A Tale of Two Receptors

The primary and most critical difference lies in their molecular targets. Traditional SARMs are, by definition, modulators of the Androgen Receptor (AR), whereas SR9009 is an agonist of the Rev-Erb nuclear receptors.

-